

Ethyl Formate: Applications in Flavor and Fragrance Chemistry

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl formate, a simple ester with the chemical formula C₃H₆O₂, is a versatile compound widely utilized in the flavor and fragrance industry. Its characteristic fruity and ethereal aroma, reminiscent of rum and raspberries, makes it a valuable ingredient in a vast array of consumer products.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **ethyl formate** in flavor and fragrance chemistry, aimed at researchers, scientists, and professionals in drug development who may encounter this molecule in their work.

Physicochemical Properties and Sensory Profile

Ethyl formate is a colorless, volatile liquid with a range of physical and chemical properties that are key to its application in flavors and fragrances. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl Formate**



Property	Value
Molecular Formula	C ₃ H ₆ O ₂
Molecular Weight	74.08 g/mol [1]
Appearance	Colorless liquid[1][4]
Odor	Fruity, ethereal, rum-like[1][2][3]
Boiling Point	54.3 °C[2]
Flash Point	-20 °C[2]
Solubility in Water	11.8 g/100 mL[5]
FEMA Number	2434[1][6][7]
CAS Number	109-94-4[1][2][7]

The sensory profile of **ethyl formate** is its most important attribute for the flavor and fragrance industry. It is described as having a strong, ethereal-fruity odor, often compared to rum.[2][3] This characteristic aroma is a key contributor to the flavor of raspberries and is naturally present in various fruits, alcoholic beverages, and other food products.[2]

Applications in the Flavor Industry

Ethyl formate is "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is widely used as a flavoring agent.[1][6] It imparts a fruity and sweet character to a variety of food and beverage products.

Table 2: Recommended Usage Levels of Ethyl Formate in Food Products



Food Category	Average Maximum PPM
Baked Goods	98.0[6]
Beverages (non-alcoholic)	9.4[6]
Candies	-
Gelatins and Puddings	-
Ice Cream and Dairy	-
Jams and Jellies	-

Data sourced from "The Good Scents Company" which references FEMA GRAS usage levels.
[6]

Its applications in the flavor industry include:

- Fruit Flavors: It is a key component in the creation of artificial raspberry, strawberry, pineapple, and other fruit flavorings.[5]
- Beverages: It is used to enhance the fruity and aromatic notes in soft drinks, fruit juices, and alcoholic beverages like rum and whiskey.[5]
- Baked Goods and Confectionery: It adds a fruity aroma and taste to cakes, cookies, candies, and chewing gum.[1]

Applications in the Fragrance Industry

The pleasant and volatile nature of **ethyl formate** makes it a useful ingredient in the fragrance industry, where it is used as a top note in various perfume compositions.

Table 3: Recommended Usage Levels of Ethyl Formate in Fragrance Concentrates

Product Type	Recommendation for usage levels up to:
Fragrance Concentrate	2.0%[6]



Its primary roles in fragrances include:

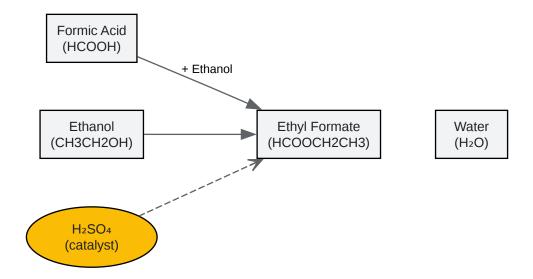
- Fruity and Floral Scents: It provides a lifting and diffusive fruity note to perfumes, often used in combination with other esters and aldehydes to create complex fruit and floral accords.
- Solvent: Due to its good solvency, it can be used as a solvent for other fragrance raw materials.[1]

Experimental Protocols Synthesis of Ethyl Formate via Fischer Esterification

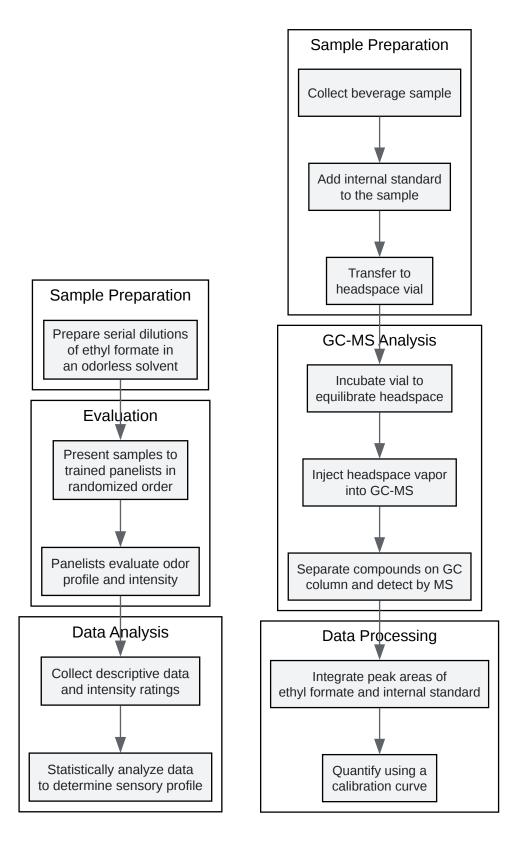
This protocol describes the laboratory-scale synthesis of **ethyl formate** from formic acid and ethanol using sulfuric acid as a catalyst. This is a classic example of a Fischer esterification reaction.

Diagram 1: Fischer Esterification of Ethanol and Formic Acid









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